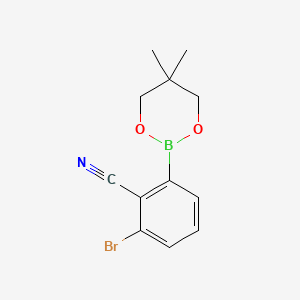
(S)-2-Aminohex-4-ynoic acid
Descripción general
Descripción
A compound’s description often includes its molecular formula, structural formula, and other identifiers like CAS number. It may also include the compound’s state of matter under standard conditions and its color .
Synthesis Analysis
This involves the methods used to synthesize the compound in the lab. It can include the types of reactions used, the reagents, and the conditions under which the synthesis is carried out .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves understanding how the compound reacts with other compounds. It includes the types of reactions it undergoes and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves understanding the compound’s properties such as its melting point, boiling point, solubility in various solvents, and its chemical stability .Aplicaciones Científicas De Investigación
Enzymatic Inhibition and Mechanisms
(S)-2-Aminohex-4-ynoic acid has been investigated for its role in inhibiting enzymes and elucidating enzyme mechanisms. For instance, it inhibits bacterial glutamic acid decarboxylase in a stereospecific and irreversible manner, providing insights into the enzyme's active site and its interaction with inhibitors (Jung et al., 1978). This compound also demonstrates a selective inhibitory effect on rat brain 4-aminobutyrate aminotransferase in vivo, highlighting its potential for studying neurotransmitter metabolism (Danzin et al., 1984).
Discovery and Isolation
This compound was first isolated from the fruit bodies of Tricholomopsis rutilans, a species of mushroom. Its structure was elucidated using techniques such as elementary analysis, catalytic hydrogenation, and NMR spectra (Hatanaka et al., 1972). This discovery opened up avenues for understanding the chemical diversity in natural products.
Antimicrobial Properties
The compound has shown antimicrobial properties, as evidenced by its ability to inhibit the growth of Bacillus subtilis B-50. This was demonstrated in a study where the hot water extract of Cortinarius claricolor var. tenuipes, containing 2(S)-Aminohex-5-ynoic acid, was used (Aoyagi & Sugahara, 1985).
Chemical Synthesis and Modification
Research has also focused on the synthesis and modification of this compound for various applications. A study presented an efficient synthesis method for optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids, which showed high inhibitory activity against aldose reductase, a key enzyme in diabetic complications (Parpart et al., 2015).
Biochemical Studies
The compound has been pivotal in biochemical studies, especially in understanding enzyme mechanisms. For instance, it has been used to study the stereochemistry of reactions catalyzed by mammalian-brain L-glutamate 1-carboxy-lyase and 4-aminobutyrate: 2-oxoglutarate aminotransferase, providing valuable insights into the enzymatic pathways and inhibition mechanisms (Bouclier et al., 1979).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-aminohex-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWGCMRALYSYJV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442966 | |
| Record name | (S)-2-Aminohex-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29834-76-2 | |
| Record name | (2S)-2-Amino-4-hexynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29834-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-Aminohex-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















